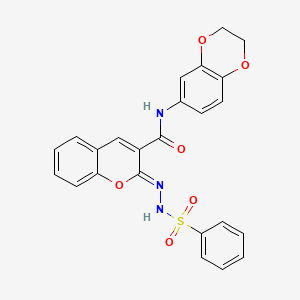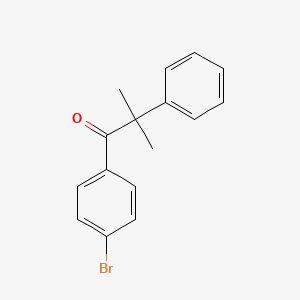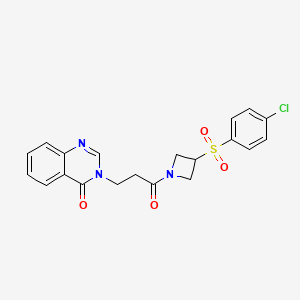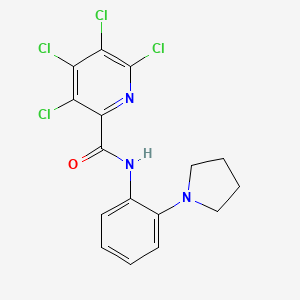
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19N3O6S and its molecular weight is 477.49. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities
Several novel chromene derivatives have been synthesized and evaluated for their in vitro antibacterial activities. For instance, Behjat Pouramiri et al. (2017) synthesized a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides and evaluated their antibacterial effects against Gram-negative and Gram-positive bacteria, highlighting the potential of chromene derivatives in developing new antibacterial agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).
Antimicrobial and Antitubercular Activities
Compounds within the chromene and benzo[f]chromene families have also shown promising antimicrobial and antitubercular activities. A study by S. H. Cardoso et al. (2011) synthesized and evaluated a series of N′-benzylidene-2-oxo-2H-chromene-3-carbohydrazides for their cell viabilities in non-infected and Mycobacterium bovis Bacillus Calmette–Guerin-infected macrophages, providing a basis for the development of new treatments for multidrug-resistant tuberculosis (S. H. Cardoso et al., 2011).
Antioxidant Activities
The one-pot synthesis of chromene derivatives has been explored for their potential antioxidant activities. A study by Chitreddy V. Subbareddy and S. Sumathi (2017) synthesized a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives and evaluated them for antioxidant activities, indicating the utility of these compounds in developing antioxidant agents (Chitreddy V. Subbareddy, S. Sumathi, 2017).
Chemosenor Applications
Coumarin benzothiazole derivatives have been synthesized and evaluated for their recognition properties for cyanide anions, demonstrating their potential as chemosensors. A study by Kangnan Wang et al. (2015) explored the crystal structures, photophysical properties, and recognition properties of these compounds for cyanide anions, highlighting the versatility of chromene derivatives in sensor applications (Kangnan Wang et al., 2015).
properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c28-23(25-17-10-11-21-22(15-17)32-13-12-31-21)19-14-16-6-4-5-9-20(16)33-24(19)26-27-34(29,30)18-7-2-1-3-8-18/h1-11,14-15,27H,12-13H2,(H,25,28)/b26-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUJXHCRRLSSN-LCUIJRPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)

![(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2710211.png)
![(5R,7S)-5,7-Dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2710212.png)
![N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C](/img/structure/B2710214.png)

![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2710220.png)




![7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2710225.png)